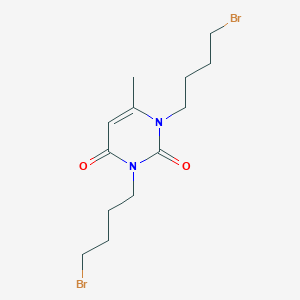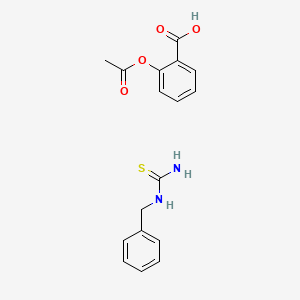
Govanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Govanine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Govanine can be synthesized through several methods, including the reaction of amines with activated guanidine precursors. One common method involves the use of cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs the use of thiourea derivatives as guanidylating agents, which react with amines to form guanidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of ammonium salts with urea. This method is favored due to its efficiency and cost-effectiveness. The resulting guanidine salts, such as nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids that can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Govanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions involving this compound typically yield amine derivatives.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanamides, thiourea derivatives, and various catalysts such as scandium (III) triflate and ytterbium triflate . These reactions often occur under mild conditions, making them suitable for a wide range of substrates.
Major Products
The major products formed from the reactions of this compound include guanidine derivatives, which have applications in various fields such as medicine and industry .
Scientific Research Applications
Govanine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent and catalyst in various chemical reactions.
Medicine: This compound derivatives are explored for their potential as antibacterial agents and biocides.
Industry: This compound is used in the production of smart materials and as a component in molecular glues.
Mechanism of Action
The mechanism of action of Govanine involves its interaction with molecular targets such as enzymes and receptors. This compound can act as a nucleophile, participating in addition reactions with unsaturated compounds. Its ability to form stable guanidinium cations upon protonation allows it to interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Govanine include guanidine, thiourea, and cyanamide. These compounds share some structural similarities and reactivity patterns with this compound.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. Unlike guanidine, which is highly basic, this compound exhibits a balanced reactivity that makes it suitable for a broader range of applications. Additionally, its ability to form stable complexes with various substrates enhances its utility in both research and industrial settings .
Properties
CAS No. |
59444-66-5 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(13aS)-3,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1 |
InChI Key |
YCBKBUUDECGKKX-INIZCTEOSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)

![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)

![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)
![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
